1-Nitrosopentane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
872584-28-6 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-nitrosopentane |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h2-5H2,1H3 |
InChI Key |
BBXJCPPZZIJGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=O |
Origin of Product |
United States |
Synthesis and Formation Pathways of N Nitrosopentane
Abiotic Formation Mechanisms of Aliphatic N-Nitrosamines
The abiotic, or non-biological, formation of aliphatic N-nitrosamines is a significant area of study due to their potential presence as contaminants. These formation pathways involve chemical reactions between nitrogen-containing organic compounds and nitrosating agents.
Nitrosation of Secondary Amines by Nitrosating Agents
The most common pathway for the formation of N-nitrosamines is the nitrosation of secondary amines. sci-hub.se In this reaction, a secondary amine acts as a nucleophile and attacks an electrophilic nitrosating agent. sci-hub.sejove.com The reactivity of secondary amines in this process depends on factors such as their basicity (pKa) and the steric hindrance around the nitrogen atom. sci-hub.se
Role of Nitrous Acid and Nitrosonium Ion in N-Nitrosation Pathways
Nitrous acid (HNO₂) is a key player in the formation of N-nitrosamines. jove.comchemistrysteps.com It is often generated in situ from the acidification of nitrite (B80452) salts, such as sodium nitrite (NaNO₂). jove.comlibretexts.org Under acidic conditions, nitrous acid can become protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jove.comlibretexts.org
Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂
Formation of Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂ONO⁺ → NO⁺ + H₂O oup.com
Nitrosation of Secondary Amine: R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org
The formation of the nitrosonium ion is a critical step, and its electrophilicity drives the nitrosation reaction. libretexts.orgqorganica.com
Influence of pH and Catalytic Species (e.g., Formaldehyde, Thiocyanate (B1210189), Lewis Acids)
The rate of N-nitrosamine formation is significantly influenced by the pH of the reaction medium. The nitrosation of secondary amines is generally favored under acidic conditions, with an optimal pH range typically between 2.5 and 3.4. freethinktech.com This is because acidic conditions promote the formation of the active nitrosating agent, the nitrosonium ion. libretexts.orgfreethinktech.com However, at very low pH, the concentration of the unprotonated, nucleophilic form of the amine decreases, which can slow down the reaction. Conversely, at neutral to basic pH, the formation of N-nitrosamines is generally slower due to the reduced availability of the nitrosating species. usp.orgnih.gov
Certain chemical species can catalyze the nitrosation reaction, allowing it to proceed more efficiently, even under less favorable pH conditions. efpia.eu
Formaldehyde: Formaldehyde has been shown to catalyze the nitrosation of secondary amines, particularly at neutral to basic pH. usp.orgdtic.mil It is thought to react with the amine to form an iminium ion intermediate, which is more susceptible to nitrosation. sci-hub.se
Thiocyanate and Halides: Anions such as thiocyanate (SCN⁻) and halides (e.g., Cl⁻, Br⁻) can act as catalysts by forming more potent nitrosating agents, such as nitrosyl thiocyanate (ONSCN) or nitrosyl halides (ONX). wikipedia.orgefpia.euacs.org
Lewis Acids: Lewis acids can also promote N-nitrosation. sci-hub.se
The catalytic effects of these species can be significant in various environments where both amines and nitrosating agents are present.
Table 1: Factors Influencing N-Nitrosamine Formation
| Factor | Effect on N-Nitrosamine Formation | Optimal Conditions/Notes | References |
|---|---|---|---|
| pH | Generally favored under acidic conditions. | Optimal pH for secondary amines is ~2.5-3.4. | freethinktech.com |
| Formaldehyde | Catalyzes nitrosation, especially at neutral to basic pH. | Forms an iminium ion intermediate. | sci-hub.seusp.orgdtic.mil |
| Thiocyanate and Halides | Catalyze nitrosation by forming more potent nitrosating agents. | Examples include nitrosyl thiocyanate and nitrosyl halides. | wikipedia.orgefpia.euacs.org |
| Lewis Acids | Can promote N-nitrosation. | - | sci-hub.se |
Electrochemical Nitrosation Routes
Electrochemical methods offer an alternative pathway for the synthesis of N-nitrosamines. rsc.orgcardiff.ac.uk These methods typically involve the anodic oxidation of nitrite or nitrate (B79036) sources to generate reactive nitrosating species. sci-hub.secardiff.ac.uk For example, the electrolysis of sodium nitrite can produce a nitrite radical, which can then lead to the formation of a nitrosonium cation (NO⁺) that reacts with a secondary amine. sci-hub.se
Electrochemical approaches can provide milder reaction conditions and avoid the use of strong acids or other harsh reagents. cardiff.ac.ukcardiff.ac.uk Different electrochemical systems have been developed, including those using nitromethane (B149229) as a nitroso reagent under metal-free and oxidant-free conditions. rsc.orgrsc.org
N-Nitrosative Dealkylation from Tertiary Amines
Tertiary amines can also serve as precursors for N-nitrosamine formation through a process called N-nitrosative dealkylation. lhasalimited.orgonyxipca.com This reaction is generally much slower than the direct nitrosation of secondary amines, often by a factor of 1000 or more. freethinktech.comresearchgate.net The mechanism involves the initial formation of a nitrosammonium ion, followed by the cleavage of an alkyl group to yield an N-nitrosamine. freethinktech.com
The reactivity of tertiary amines in this process can be influenced by their structure. For instance, tertiary amines with certain structural features, such as electron-rich aromatic substituents, may undergo nitrosation more readily. lhasalimited.org The reaction often requires harsher conditions or more potent nitrosating agents compared to the nitrosation of secondary amines. sci-hub.se
Formation from Quaternary Ammonium (B1175870) Salts
Quaternary ammonium salts can also contribute to the formation of N-nitrosamines. acs.org The proposed pathway involves the degradation or hydrolytic dissociation of the quaternary ammonium cation to form a tertiary amine. onyxipca.comacs.org This tertiary amine can then undergo N-nitrosative dealkylation to produce an N-nitrosamine. onyxipca.com Although they typically produce nitrosamines in lower yields compared to secondary and tertiary amines, their widespread use in various products makes them a potentially significant source of precursors. acs.org
Table 2: Summary of N-Nitrosamine Formation Pathways
| Precursor | Pathway | Key Features | References |
|---|---|---|---|
| Secondary Amines | Direct N-Nitrosation | Most common and generally fastest pathway. Favored by acidic pH. | sci-hub.sejove.com |
| Tertiary Amines | N-Nitrosative Dealkylation | Significantly slower than secondary amine nitrosation. Requires cleavage of an alkyl group. | freethinktech.comlhasalimited.orgonyxipca.com |
| Quaternary Ammonium Salts | Degradation followed by N-Nitrosative Dealkylation | Involves initial degradation to a tertiary amine. Generally lower yields. | onyxipca.comacs.org |
Activated Carbon-Catalyzed Nitrosamine (B1359907) Formation
Activated carbon (AC) is widely used in water treatment for removing micropollutants and as an extraction material for analyzing nitrosamines. acs.orgresearchgate.net However, research has shown that AC materials can inadvertently catalyze the transformation of secondary amines into N-nitrosamines under ambient aerobic conditions. acs.orgresearchgate.netnih.gov This catalytic activity proceeds through two primary mechanisms:
Catalyzing nitrosation: AC surfaces can facilitate the reaction between an amine and a nitrosating agent like nitrite. acs.orgresearchgate.net One early study reported that the presence of AC increased the formation of N-nitroso-methylaniline from N-methylaniline and nitrite by a factor of 75 compared to the reaction without AC. acs.orgresearchgate.net
Catalyzing oxidation: AC can catalyze the oxidation of amines to form nitrosamines even without the addition of nitrite, provided that molecular oxygen and nitrogen are present. acs.orgresearchgate.net
The process involves AC's surface reactive sites reacting with molecular oxygen to create reactive oxygen species (ROS). These ROS then facilitate the fixation of molecular nitrogen onto the carbon surface, generating reactive nitrogen species (RNS), such as nitrous oxide and hydroxylamine, which can then react with adsorbed amines to form nitrosamines. nih.gov
Several factors influence the rate of AC-catalyzed nitrosamine formation. The properties of the activated carbon itself are critical; higher surface area, more surface defects, and a higher content of carbonyl groups are associated with increased nitrosamine formation. nih.gov Additionally, reaction conditions such as pH and the concentration of precursors play a role. researchgate.net For instance, higher pH levels and higher molecular weight secondary amines can lead to increased nitrosamine yields, likely due to enhanced adsorption of the amines onto the carbon surface. researchgate.net The presence of oxygen is a critical factor; AC with adsorbed secondary amines that have been dried under air for longer durations show significantly higher nitrosamine yields. researchgate.netepa.gov
Table 1: Factors Influencing Activated Carbon-Catalyzed Nitrosamine Formation
| Factor | Influence on Nitrosamine Formation | Source |
| AC Properties | ||
| Surface Area | Higher surface area increases formation. | nih.gov |
| Surface Defects | More defects lead to higher yields. | nih.gov |
| Carbonyl Groups | Higher content is associated with more formation. | nih.gov |
| Reaction Conditions | ||
| pH | Higher pH can increase yields for certain amines. | researchgate.net |
| Oxygen Presence | Critical for the oxidation pathway; longer air exposure increases yields. | researchgate.netnih.govepa.gov |
| Amine Structure | Higher molecular weight secondary amines can show increased formation. | researchgate.net |
Formation from Hydrazine (B178648) Derivatives via Ozonation
Ozonation is a powerful disinfection method used in water treatment. numberanalytics.com However, it can lead to the formation of N-nitrosamines when specific precursors, notably organic hydrazine compounds, are present. researchgate.netnih.govresearchgate.net Unsymmetrical dimethylhydrazine (UDMH) and monomethylhydrazine (MMH) are considered major precursors, capable of forming N-nitrosodimethylamine (NDMA) with molar yields as high as 88% and 58%, respectively, when ozone is in excess. researchgate.net
The reaction mechanism involves an initial hydrogen abstraction from the hydrazine's amino group (-NH2) by ozone, which generates an N-radical species. nih.gov This radical then undergoes further oxidation. nih.gov For UDMH, the reaction can proceed through intermediates like acetaldehyde (B116499) dimethyl hydrazine (ADMH), which is subsequently oxidized to form the nitrosamine. nih.gov Computational studies support that the preferable site of attack for ozone on the ADMH intermediate is the N=C bond, which leads to a DMAN intermediate that is then oxidized to NDMA. nih.gov The formation of N-nitrosamines from hydrazine derivatives during ozonation is primarily driven by reactions with molecular ozone rather than hydroxyl radicals. researchgate.net
Environmental Formation Pathways Relevant to N-Nitrosopentane Precursors
N-nitrosopentane and other nitrosamines can form in the environment, particularly during engineered processes designed to purify water.
Formation in Water Treatment Processes (Chloramination, Ozonation)
Water disinfection is a primary pathway for the formation of nitrosamines. matec-conferences.org While processes like chlorination and ozonation can contribute, chloramination is identified as the most significant pathway for nitrosamine formation in drinking water treatment. matec-conferences.orgwaterrf.org
Chloramination: This process, which uses chloramines (a combination of chlorine and ammonia) as a disinfectant, is known to form N-nitrosamines through the reaction of chloramines with organic nitrogen precursors present in the water. matec-conferences.org The formation can be a slow process, sometimes taking days, which means that nitrosamines can continue to form and accumulate within the water distribution system long after leaving the treatment plant. matec-conferences.org
Ozonation: While effective for disinfection, ozonation can also form nitrosamines if specific precursors are present in the source water. unlv.eduresearchgate.net The formation of N-nitrosodimethylamine (NDMA) during ozonation is a concern, especially in water reuse applications. unlv.edu Research has identified that compounds with dimethylamino functional groups, certain dyes, and particularly hydrazine derivatives are potent precursors for nitrosamine formation during ozonation. researchgate.netresearchgate.net
Contribution of Monochloramine and Dichloramine to Nitrosamine Formation
Under typical chloramination conditions, both monochloramine (NH2Cl) and dichloramine (NHCl2) coexist and are responsible for the formation of nitrosamines. matec-conferences.org Initially, it was thought that monochloramine was the primary reactant. nih.gov However, subsequent research has demonstrated that dichloramine plays a more critical, and often dominant, role in the formation of nitrosamines from secondary amine precursors. researchgate.netresearchgate.net
The proposed pathway involves a nucleophilic substitution reaction where dichloramine reacts with a secondary amine to form a chlorinated unsymmetrical dialkylhydrazine intermediate. matec-conferences.orgresearchgate.net This intermediate is then oxidized by dissolved oxygen to form the corresponding nitrosamine. matec-conferences.orgresearchgate.net Even when only monochloramine is initially added, it can disproportionate to form traces of dichloramine, which can then drive nitrosamine formation. researchgate.net The relative contribution of monochloramine and dichloramine can depend on the structure of the amine precursor; compounds with electron-withdrawing groups may react preferentially with monochloramine, while those with electron-donating groups react more readily with dichloramine. acs.org
Identification of Aliphatic Amine Precursors in Source Waters
The presence of amine precursors in source waters is a critical factor for nitrosamine formation potential. matec-conferences.org Secondary and tertiary amines are the primary precursors for N-nitrosamine formation during disinfection. researchgate.net These amines can originate from natural sources, such as the metabolic processes of microorganisms, or from anthropogenic sources like industrial and pharmaceutical waste. researchgate.net
A large-scale survey of source waters in China identified the widespread presence of various aliphatic amines. nih.govjesc.ac.cn Among 17 targeted amines, 14 were detected. The most frequently found and highest concentration amines included dimethylamine (B145610), methylamine, N-methylethylamine, and propylamine. nih.govjesc.ac.cn The prevalence of known nitrosamine precursors like dimethylamine and diethylamine (B46881) highlights the need for source water management to mitigate the risk of nitrosamine formation in drinking water. nih.govjesc.ac.cn
Table 2: Selected Aliphatic Amines Detected in a Survey of Source Waters in China
| Amine | Detection Frequency (%) | Maximum Concentration (µg/L) | Source |
| Dimethylamine | 100 | 24.82 | nih.govjesc.ac.cn |
| Methylamine | 78 | 0.92 | nih.govjesc.ac.cn |
| N-methylethylamine | 70 | 8.84 | nih.govjesc.ac.cn |
| Propylamine | 59 | 10.69 | nih.govjesc.ac.cn |
| Diethylamine | 54 | 3.76 | nih.govjesc.ac.cn |
| N-methylbutylamine | 35 | 3.07 | nih.govjesc.ac.cn |
| Piperidine | 32 | 2.35 | nih.govjesc.ac.cn |
Impact of Water Matrix Parameters (e.g., Dissolved Organic Matter, Temperature)
The chemical and physical characteristics of the water matrix significantly influence nitrosamine formation. Key parameters include:
Dissolved Organic Matter (NOM): NOM is a complex mixture and a known source of nitrosamine precursors. acs.org The hydrophilic base fraction of NOM, in particular, has been shown to have a high potential for forming NDMA. acs.org
Dissolved Oxygen (DO): DO is a critical factor, especially in formation pathways involving dichloramine and activated carbon. epa.govresearchgate.net In the reaction between dichloramine and secondary amines, dissolved oxygen is responsible for oxidizing the hydrazine intermediate to the final nitrosamine product. researchgate.net Similarly, studies on activated carbon catalysis show that the presence of oxygen is essential for the transformation of secondary amines. epa.gov
pH: The pH of the water affects the speciation of chloramines and the reactivity of precursors. epa.gov Optimal NDMA formation from certain precursors has been observed in the pH range of 6 to 8. epa.gov The balance between monochloramine and dichloramine is pH-dependent, thereby influencing the dominant formation pathway. matec-conferences.org
Temperature: Like most chemical reactions, the rate of nitrosamine formation is influenced by temperature. nih.gov
Atmospheric Chemical Reaction Pathways Leading to Nitrosamine Formation
Theoretical and Computational Insights into N-Nitrosamine Formation
Computational chemistry provides powerful tools for understanding the complex mechanisms of N-nitrosamine formation at a molecular level. These theoretical approaches allow researchers to investigate unstable intermediates and high-energy transition states that are difficult to observe experimentally. nih.govscispace.com
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, are widely used to model the formation and reactivity of N-nitrosamines. nih.govscispace.com These calculations provide detailed insights into the electronic structure and geometry of molecules throughout a reaction.
Key areas of investigation include:
Metabolic Activation: For N-nitrosamines to exert carcinogenic effects, they typically require metabolic activation by cytochrome P450 (CYP) enzymes. frontiersin.org This process begins with an α-hydroxylation step, which is strongly exothermic and not considered rate-determining. nih.gov Computational models are used to study the subsequent steps, which involve the formation of a diazonium ion—a highly reactive intermediate responsible for DNA alkylation. nih.govacs.org
Reaction Intermediates: The stability and reactivity of various intermediates are modeled. For carcinogenic nitrosamines, the reaction proceeds through a diazonium ion. In contrast, non-carcinogenic nitrosamines may form more stable carbocations as intermediates. nih.gov A study on the bond dissociation of 1-nitrosopentane noted that its fragmentation often leads to the formation of unstable radicals that can converge to form cyclic radicals through a nitrogen bridge with an oxygen-centered radical. acs.org
Transition States: Calculations are performed to identify the transition state structures for each elementary step in the reaction pathway, such as proton transfers, elimination of water, and the final reaction with biological nucleophiles like DNA. nih.govoup.com For example, modeling the SN2 reaction between a propyldiazonium ion and the N7 and O6 sites of guanine (B1146940) helps to understand the regiochemistry of DNA alkylation. oup.com
These models help to build a comprehensive picture of the reaction mechanism, from the initial precursor amine to the ultimate reactive species. scispace.com
Determination of Free Energy Barriers and Kinetic Favorability of Formation Pathways
A crucial output of quantum chemical modeling is the determination of the energetics of a reaction pathway, including the Gibbs free energies of reaction (ΔG) and the activation free energies (ΔG‡), also known as free energy barriers. scispace.com These values determine the thermodynamic and kinetic feasibility of a proposed reaction mechanism.
Kinetic vs. Thermodynamic Control: By comparing the activation barriers for competing pathways, researchers can predict which reactions are kinetically favored (i.e., faster). For carcinogenic nitrosamines, the reaction of the intermediate diazonium ion with DNA is often kinetically controlled, with similar energy barriers for reacting with DNA versus water. nih.gov For non-carcinogenic nitrosamines, the formation of a stable carbocation intermediate leads to a thermodynamically controlled reaction that favors the formation of water adducts. nih.gov
Rate-Limiting Steps: Calculations can identify the rate-limiting step of a multi-step reaction, which is the step with the highest activation energy barrier. In the formation of N-nitrosodimethylamine (NDMA) from the ozonation of unsymmetrical dimethylhydrazine (UDMH), the initial attack of ozone on UDMH to form an intermediate radical was identified as the rate-limiting step, with a calculated activation energy of 15.9 kcal/mol. nih.gov
Influence of Structure on Reactivity: Computational studies allow for systematic investigation of how different substituents on the nitrosamine structure affect the activation barriers. For instance, the activation energy for the cleavage of a C-N bond to form a diazonium ion is a key indicator of carcinogenic potential. acs.org A comparative study of n-pentane derivatives showed that H-atom abstraction from the α-carbon of this compound has a very low activation energy of about 2 kcal/mol. acs.org
The data generated from these computational studies are essential for risk assessment, allowing scientists to predict the potential for N-nitrosamine formation and reactivity based on molecular structure. scispace.comusp.org
Interactive Data Table: Calculated Free Energy Barriers for N-Nitrosamine Reactions
This table presents calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for key steps in the metabolic activation of various N-nitrosamines, as determined by quantum chemical modeling. All values are in kcal/mol.
| Compound | Reaction Step | Reactant | Product | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Reference |
| NDMA | Aldehyde Formation | Hydroxylated NDMA | Diazonium Ion Precursor + Formaldehyde | 25.1 | +6.3 | nih.gov |
| NPIP | Aldehyde Formation | Hydroxylated NPIP | Diazonium Ion Precursor | 27.1 | +8.5 | nih.gov |
| NDMA | DNA Alkylation (SN2) | Diazonium Ion + Guanine | DNA Adduct | 15.3 | -95.5 | nih.gov |
| NPIP | DNA Alkylation (SN2) | Diazonium Ion + Guanine | DNA Adduct | 14.2 | -94.3 | nih.gov |
| NTBA | Aldehyde Formation | Hydroxylated NTBA | Diazonium Ion Precursor + Formaldehyde | 23.87 | +10.4 | nih.gov |
| BBNA | Aldehyde Formation | Hydroxylated BBNA | Diazonium Ion Precursor + Butylaldehyde | 14.3 | -14.7 | nih.gov |
| Propyldiazonium Ion | DNA Alkylation (SN1) | Propyldiazonium Ion | Propyl Cation + N₂ | 5.1 | N/A | oup.com |
| Propyldiazonium Ion | DNA Alkylation (SN2 at N7) | Ion + Guanine | N7-propylguanine | 2.8 | -55.1 | oup.com |
| Propyldiazonium Ion | DNA Alkylation (SN2 at O6) | Ion + Guanine | O6-propylguanine | 3.4 | -41.4 | oup.com |
| UDMH-Ozone Reaction | NDMA Formation (Rate-Limiting Step) | UDMH + O₃ | Intermediate Radical | 15.9 | N/A | nih.gov |
Chemical Reactivity and Transformation Mechanisms of N Nitrosopentane
Reactions with Electrophiles
Nitrosamines can react with electrophiles at the oxygen atom, which is the most basic site on the molecule. nih.govacs.org
N-nitrosamines react with strong alkylating agents at the oxygen atom to yield O-alkylated hydroxydiazenium salts, also known as alkoxydiazenium salts. nih.govacs.org These resulting cations are electrophilic themselves. acs.org
A variety of powerful alkylating agents can be used to achieve this transformation. nih.govacs.org Upon reaction with a nucleophile, the parent nitrosamine (B1359907) is typically recovered through O-dealkylation. acs.org
Table 1: Alkylating Agents for O-Alkylation of N-Nitrosamines
| Alkylating Agent | Reference |
| Trialkyloxonium salts | nih.govacs.org |
| Dimethyl sulfate | nih.govacs.org |
| Alkyl fluorosulfonates | acs.org |
| Alkyl halides with silver perchlorate | acs.org |
Reactions with Nucleophiles
The reactivity of 1-nitrosopentane also involves interactions with various nucleophiles, leading to significant structural transformations.
N-nitrosamines, including this compound, are characterized as weakly electrophilic at the nitrogen atom of the nitroso group. nih.gov This property makes them susceptible to nucleophilic attack at this position by strong nucleophiles like organolithium and Grignard reagents. nih.govmit.edu The initial product of this attack is an unstable intermediate that can subsequently undergo elimination to form various products depending on the specific reactants and conditions. nih.govmit.edu
A key feature of N-nitrosamines is the enhanced acidity of the protons on the α-carbon compared to the corresponding secondary amines. nih.govacs.org This allows for easy deprotonation using a strong base like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. nih.govacs.org These lithiated species are valuable synthetic intermediates, acting as equivalents of secondary amine α-carbanions. nih.govacs.orgmit.edu
This reactivity allows for a one-pot procedure for the α-substitution of secondary amines. nih.govacs.org The process involves nitrosation of the secondary amine, followed by lithiation with LDA, reaction with an electrophile, and finally, denitrosation to yield the α-substituted amine. nih.govacs.orgmit.edu This methodology effectively reverses the normal electrophilic reactivity of the carbon adjacent to an amino nitrogen, a concept known as "umpolung". orgsyn.orgethz.ch
The α-lithiated nitrosamines react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.orgmit.edu
Table 2: Electrophiles Used in Reactions with α-Lithiated N-Nitrosamines
| Electrophile Class | Specific Examples | Resulting Product Type | Reference(s) |
| Alkyl Halides | Alkyl, Allyl, Benzyl Halides | α-Alkylated Nitrosamines | acs.org |
| Carbonyl Compounds | Aldehydes, Ketones | α-Hydroxyalkylated Nitrosamines | acs.org |
| Carboxylic Acid Derivatives | - | - | acs.org |
| α,β-Unsaturated Ketones | Cyclohexenone, Chalcone | 1,2- or 1,4-Adducts | acs.org |
| Heteroatom Electrophiles | Disulfides, Diselenides, Trimethylsilyl chloride | Heteroatom-Substituted Nitrosamines | acs.org |
| Aryl Nitriles | - | 1,2,3-Triazoles (via cyclization) | acs.org |
Organometallic reagents, such as Grignard and organolithium reagents, function as potent nucleophiles that can attack the electrophilic nitroso-nitrogen of N-nitrosamines. nih.govmit.edu This reaction leads to an unstable oxyhydrazine intermediate. nih.gov
Depending on the specific organometallic reagent and reaction conditions, this intermediate can undergo elimination to form different products. nih.govmit.edu With Grignard reagents, further nucleophilic attack can occur, often yielding an α-substituted hydrazine (B178648) after workup. nih.gov When organolithium reagents are used, elimination typically happens after quenching with a protic solvent, and the dimer of the resulting azomethine imine is often the observed product. mit.edu
Reactions of α-Lithiated N-Nitrosopentane with Electrophiles in Organic Synthesis
Denitrosation Reactions
Denitrosation is the cleavage of the nitroso group from the amine nitrogen. sci-hub.se The formation of nitrosamines is a reversible process, and the reverse reaction can be initiated under acidic conditions. sci-hub.se Protolytic denitrosation can be facilitated by the addition of certain nucleophiles like bromide, thiocyanate (B1210189), or thiourea. nih.gov
Denitrosation can also be achieved through other methods, including:
Photochemical Cleavage: UV irradiation can split the nitroso-amine bond. acs.org This process can generate free radicals. usu.edu
Reduction: Various reducing agents and conditions can effect denitrosation. sci-hub.se For instance, α-lithiated nitrosamines can be denitrosated using Raney nickel-catalyzed hydrogenolysis or reduction with lithium aluminum hydride (LAH). nih.govacs.orgmit.edu
Reaction with Reagents: Treatment with reagents like copper(I) chloride/HCl is also an effective method for denitrosation. sci-hub.se
Acid-Catalyzed Denitrosation Mechanisms
Reduction Pathways of Aliphatic N-Nitrosamines
A primary pathway for the reduction of N-nitrosamines, including aliphatic variants like this compound, is the formation of 1,1-disubstituted hydrazines. acs.org This transformation has been known since the late 19th century and can be achieved using a variety of reducing agents. acs.org
A classic method involves the use of zinc dust in acetic acid, which can produce the corresponding dialkyl hydrazine in fair yields. acs.orggoogle.com The general transformation involves the conversion of the nitroso group (-N=O) to an amino group (-NH₂), resulting in a hydrazine structure. princeton.edu This reduction is a key synthetic route to 1,1-disubstituted hydrazines from secondary amines, proceeding via an intermediate nitrosamine which is then reduced. princeton.edu
Other reagents have been developed to effect this reduction. A reagent formed from titanium tetrachloride (TiCl₄) and magnesium powder reduces various nitrosamines to hydrazines in excellent yields. acs.orgmit.edu Similarly, aqueous titanium trichloride (B1173362) is also an effective reagent for this conversion. acs.org Electrolytic reduction in acidic ethanol (B145695) can also be employed, though it is generally more effective for dialkylnitrosamines than for those with aryl substituents. acs.orgmit.edu It is common for denitrosation to the parent secondary amine to be a competing side reaction in these reduction processes. acs.orgmit.edu
Catalytic hydrogenation is another significant method for the reduction of N-nitrosamines. acs.org This technique is particularly relevant for industrial applications. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) are effective in converting nitrosamines to their corresponding hydrazines. acs.org The yield of the hydrazine product is highly dependent on the specific reaction conditions and the structure of the nitrosamine. acs.org Catalytic hydrogenation is a versatile reduction method that adds hydrogen across the N=O bond, though it can also lead to cleavage of the N-N bond under certain conditions. libretexts.org
Beyond catalytic hydrogenation, other chemical reducing agents are employed:
Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of converting nitrosamines to hydrazines. mit.edu
Sodium Metal: Reduction can be effected with sodium metal in either absolute ethanol or liquid ammonia (B1221849), although yields may be lower for many substrates compared to LAH. mit.edu
Trichlorosilane (B8805176): In the presence of Lewis base catalysts like hexamethylphosphoramide (B148902) (HMPA), trichlorosilane can be used for the reductive hydrazination of aldehydes and ketones, which proceeds through a hydrazone intermediate to form 1,1-disubstituted hydrazines. organic-chemistry.org
Table 3: Common Reduction Methods for N-Nitrosamines
| Method | Reagents/Catalysts | Product | Source(s) |
| Chemical Reduction | Zinc dust / Acetic acid | 1,1-Disubstituted Hydrazine | acs.orggoogle.com |
| TiCl₄ / Mg powder | 1,1-Disubstituted Hydrazine | acs.orgmit.edu | |
| Aqueous TiCl₃ | 1,1-Disubstituted Hydrazine | acs.org | |
| Lithium Aluminum Hydride (LAH) | 1,1-Disubstituted Hydrazine | mit.edu | |
| Catalytic Hydrogenation | H₂ with Pd/C, Pt/C, or Rh/C | 1,1-Disubstituted Hydrazine | acs.org |
| Electrolytic Reduction | Electric current in acidic ethanol | 1,1-Disubstituted Hydrazine | acs.orgmit.edu |
Formation of 1,1-Disubstituted Hydrazines via Reduction
Oxidation Reactions
The oxidation of aliphatic N-nitrosamines in aqueous environments is often initiated by hydroxyl radicals (•OH), which are highly reactive species. mdpi.com Experimental and computational studies on a range of low-molecular-weight aliphatic nitrosamines have shown that the primary mechanism of hydroxyl radical-induced oxidation is hydrogen atom abstraction from the alkyl chains, specifically from the methylene (B1212753) groups (–CH₂–). nih.govresearchgate.net
The rate of this oxidation reaction shows a clear correlation with the structure of the nitrosamine. Specifically, the rate constant for the reaction with hydroxyl radicals increases as the size and complexity of the alkyl groups increase. nih.gov A strong linear correlation exists between the natural logarithm of the rate constant (ln(k•OH)) and the number of methylene groups in the nitrosamine molecule. nih.govresearchgate.net This relationship suggests that the C-H bonds on the alkyl chains are the principal sites of attack by the hydroxyl radical. nih.gov
For N-nitrosodimethylamine (NDMA), electron paramagnetic resonance (EPR) studies have confirmed that the reaction proceeds via hydrogen abstraction from the methyl groups. nih.gov The resulting alkyl radical intermediate can then react with molecular oxygen to form a peroxy radical, leading to further degradation products. researchgate.net This initial hydrogen abstraction is favored over other potential pathways, such as direct addition of the hydroxyl radical to the nitrogen atoms. mdpi.com While hydroxyl radical addition to the amine nitrogen has a lower activation energy than hydrogen abstraction, the subsequent reaction to form a nitrogen-centered radical has a higher energy barrier. mdpi.com
Table 4: Hydroxyl Radical Oxidation of Aliphatic Nitrosamines
| Feature | Description | Source(s) |
| Primary Mechanism | Hydrogen atom abstraction from alkyl (methylene) groups. | nih.govresearchgate.net |
| Rate Dependence | Increases with the number of methylene groups in the nitrosamine. | nih.govresearchgate.net |
| Initial Intermediate | Alkyl radical. | researchgate.net |
| Subsequent Reaction | The alkyl radical can react with O₂ to form a peroxy radical. | researchgate.net |
Reactions with Molecular Oxygen
The reaction of N-nitrosamines with molecular oxygen is predominantly a photochemical process. In the absence of light, N-nitrosamines are generally stable to molecular oxygen, though oxygen can accelerate the formation of nitrosamines from secondary amines and nitric oxide by converting NO into more reactive nitrogen oxides like N₂O₃ and N₂O₄. nih.govpharm.or.jp
Under UV irradiation, the N–N bond of a nitrosamine can cleave, and in the presence of oxygen, this leads to a photo-oxygenation reaction. nih.gov The primary product of this reaction is the corresponding N-nitramine. The established mechanism for this transformation involves several steps:
Photochemical Cleavage : The process begins with the UV-induced homolytic cleavage of the N–N bond, generating an aminyl radical and a nitric oxide (NO) molecule. nih.gov
Oxidation of Nitric Oxide : The nitric oxide radical reacts with molecular oxygen (O₂) to form nitrogen dioxide (NO₂).
Radical Recombination : The newly formed nitrogen dioxide recombines with the aminyl radical to yield the final N-nitramine product. nih.gov
This reaction is efficient when radical scavengers, such as oxygen, are present to trap the initially formed aminyl radical and prevent it from simply recombining with nitric oxide to reform the starting nitrosamine. nih.gov
However, the reaction pathway is highly dependent on the structure of the nitrosamine. Studies have shown that while some nitrosamines undergo oxygen-atom exchange or conversion to nitramines, aliphatic nitrosamines with available α-hydrogens are often prone to decomposition into other products like amines or imines under photolytic conditions. cuny.edu For example, in a study comparing different nitrosamines, N-nitrosodiethylamine did not undergo photo-oxygenation but instead decomposed, a behavior attributed to the lability of its α-C-H groups. cuny.edu
| Reactant Type | Conditions | Primary Product(s) | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| General Secondary N-Nitrosamine | UV light, O₂ | N-Nitramine | Photochemical N-N bond cleavage followed by radical recombination with NO₂ | nih.gov |
| N-Nitrosodimethylamine (NDMA) | UV light, dissolved O₂ | N-Methylidenemethylamine, NO, O₂⁻ | Formation of a superoxide (B77818) anion radical | mdpi.com |
| Aliphatic Nitrosamines (e.g., N-Nitrosodiethylamine) | UV light, ¹⁸O₂ | Decomposition products (amines/imines) | Decomposition is favored over oxygen-atom exchange | cuny.edu |
Synthetic Applications of N-Nitrosopentane
N-nitrosamines are versatile intermediates in organic synthesis, primarily because the nitroso group can function as an effective activating group. It modifies the reactivity of the adjacent α-carbon atom, allowing for transformations that are not feasible on the parent secondary amine. This concept of reactivity reversal is often referred to as "umpolung". acs.org
N-Nitrosamines as Intermediates in Organic Synthesis
The synthetic utility of N-nitrosamines stems from the electron-withdrawing nature of the nitroso group, which significantly increases the acidity of the protons on the α-carbon atoms. This allows for the easy formation of a carbanion at the α-position upon treatment with a strong base. nih.gov This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
Once the desired modification at the α-position is complete, the nitroso group can be readily removed under various conditions, such as acid-catalyzed denitrosation, to regenerate the amine functionality. nih.gov This makes the nitrosamine group a type of removable activating group, providing a powerful strategy for the elaboration of secondary amines.
α-Substitution of Secondary Amines via Transient N-Nitrosamine Formation
A cornerstone of N-nitrosamine chemistry is its application in the α-substitution of secondary amines. This multi-step process effectively converts the normally non-acidic α-proton of an amine into a reactive nucleophilic center. The general procedure, developed extensively by Seebach and co-workers, involves two key steps: nih.govacs.org
Deprotonation : The N-nitrosamine is treated with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This quantitatively removes a proton from the α-carbon to generate a transient α-lithio N-nitrosamine intermediate. sci-hub.se
Reaction with Electrophiles : This highly reactive carbanion is then quenched with a suitable electrophile. A wide array of electrophiles can be used, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position of the original amine. sci-hub.semit.edu
After the electrophilic addition, the activating nitroso group can be cleaved to yield the final α-substituted amine. This methodology provides access to a diverse range of complex amines from simple precursors.
| Electrophile Class | Specific Electrophile Example | Product of Reaction with Lithiated N-Nitrosodialkylamine | Reference |
|---|---|---|---|
| Alkyl Halides | Methyl Iodide (CH₃I) | α-Methylated N-Nitrosamine | sci-hub.se |
| Aldehydes | Benzaldehyde (C₆H₅CHO) | β-Hydroxy N-Nitrosamine | sci-hub.se |
| Ketones | Acetone ((CH₃)₂CO) | β-Hydroxy N-Nitrosamine | mit.edu |
| Esters / Acid Halides | Ethyl Benzoate (C₆H₅COOEt) | α-Acyl N-Nitrosamine (β-Keto Nitrosamine) | sci-hub.se |
| Michael Acceptors | Methyl Acrylate (CH₂=CHCOOCH₃) | Product of 1,4-conjugate addition | sci-hub.se |
| Carbon Dioxide | CO₂ | α-Carboxy N-Nitrosamine | acs.org |
Cyclization Reactions (e.g., to Sydnones, if applicable to aliphatic nitrosamines)
The direct cyclization of a simple aliphatic nitrosamine, such as N-nitrosodipentylamine, into a sydnone (B8496669) is not chemically feasible. The synthesis of sydnones, which are a class of mesoionic aromatic compounds, has a specific structural requirement: the starting material must be an N-nitroso-α-amino acid . ijcrt.orgneliti.cominnovareacademics.in
The classical synthesis involves two steps:
N-Nitrosation : An α-amino acid is treated with a nitrosating agent (e.g., nitrous acid generated from sodium nitrite (B80452) and a strong acid) to form the corresponding N-nitroso-α-amino acid. innovareacademics.in
Cyclodehydration : The N-nitroso-α-amino acid is then treated with a dehydrating agent, most commonly an acid anhydride (B1165640) like acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA), which promotes an intramolecular cyclization to form the sydnone ring with the elimination of a water molecule. neliti.comjocpr.com
Therefore, while aliphatic nitrosamines are involved, it is the nitrosamine of an aliphatic amino acid (like N-nitroso-N-pentylglycine) that would serve as the direct precursor for an N-aliphatic sydnone. A simple dialkylnitrosamine lacks the necessary α-carboxyl group for this transformation. Relatedly, N-nitroso-α-aminonitriles can be cyclized to form sydnone imines. acs.org
| Dehydrating Agent | Typical Conditions | Relative Efficiency/Notes | Reference |
|---|---|---|---|
| Acetic Anhydride (Ac₂O) | Room temperature to gentle heating | The classical reagent; reaction can be slow (hours to days). | neliti.cominnovareacademics.in |
| Trifluoroacetic Anhydride (TFAA) | Low temperature (e.g., 5 °C) to room temp. | Much more reactive than Ac₂O, leading to faster cyclization and often higher yields, especially for heat-labile substrates. | neliti.comjocpr.com |
| Thionyl Chloride (SOCl₂) | Cold dioxane/pyridine or ether | Effective, can give good yields in short reaction times. | neliti.cominnovareacademics.in |
Degradation and Environmental Fate of N Nitrosopentane
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is a primary mechanism for the breakdown of N-nitrosamines in the environment. These compounds absorb ultraviolet (UV) radiation, a component of natural sunlight, which can initiate chemical reactions leading to their decomposition.
In aqueous environments, the exposure of N-nitrosamines to UV light leads to their decomposition. The process is initiated by the absorption of photons, which excites the molecule to a higher energy state. The primary photochemical event is the cleavage of the weak nitrogen-nitrogen (N-N) bond. mdpi.com This bond breakage can occur through several pathways.
The photolysis of N-nitrosodimethylamine (NDMA), a well-studied analogue, is proposed to proceed via multiple pathways in solution. nih.gov One major pathway involves the homolytic cleavage of the N-N bond, forming an aminium radical and a nitric oxide radical. mdpi.com Another pathway involves heterolytic photocleavage, facilitated by water molecules, which yields a secondary amine (like dimethylamine (B145610) from NDMA) and nitrous acid. mdpi.com In the presence of oxygen, photooxidation can also occur, where the photoexcited nitrosamine (B1359907) is directly oxidized by dissolved oxygen, a process that can be supported by the detection of superoxide (B77818) radicals. nih.gov Given the structural similarity, N-nitrosopentane is expected to follow analogous degradation mechanisms involving the cleavage of its N-N bond upon UV irradiation.
The products formed during the UV photolysis of N-nitrosamines depend on the specific reaction conditions, such as pH and the presence of dissolved oxygen. nih.gov For aliphatic nitrosamines, the degradation generally yields the corresponding secondary amine, primary amines, nitrite (B80452), and nitrate (B79036). researchgate.net
For instance, in the photolysis of NDMA, identified products include dimethylamine, methylamine, nitrite (NO₂⁻), and nitrate (NO₃⁻). nih.govresearchgate.net Under nitrogen-saturated conditions at neutral pH, N-methylformamide has also been detected as a product. nih.gov By analogy, the photolysis of N-nitrosopentane is expected to produce dipentylamine (B1346568), pentylamine, nitrite, and nitrate as primary degradation products. The relative yields of these products are influenced by the solution's pH. researchgate.net Generally, nitrite formation is more prevalent than nitrate at pH values from 4 to 10, while nitrate formation is favored under strongly acidic conditions (e.g., pH 2). researchgate.net
Table 1: Expected Photodegradation Products of N-Nitrosopentane based on Analogous Compounds This table is based on degradation products identified for other aliphatic N-nitrosamines like NDMA and NDEA.
| Precursor Compound | Expected Degradation Products |
|---|
The pH of the aqueous solution has a significant impact on the rate of N-nitrosamine photolysis. Research on various N-nitrosamines, including N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR), has shown that a lower pH generally favors more rapid photolytic degradation. researchgate.net The rate of degradation tends to decrease as the pH increases from acidic to alkaline conditions. researchgate.net This pH dependence is often attributed to the interaction of the photoexcited nitrosamine with protons, which can facilitate decomposition pathways. nih.gov
The quantum yield, which measures the efficiency of a photochemical process, also shows pH dependence. For NDMA, the quantum yield is relatively constant at approximately 0.3 over a wide pH range of 2 to 8. nih.govacs.org However, it drops sharply to below 0.1 as the pH increases from 8 to 9 and continues to decrease in more alkaline solutions. nih.govacs.org This suggests a change in the dominant degradation mechanism in alkaline versus acidic or neutral conditions.
Table 2: Effect of pH on Pseudo-First-Order Degradation Rate Constants for Various N-Nitrosamines Data extracted from a study on the UV photodegradation of N-nitrosamines related to amine-based CO₂ capture technology. researchgate.net
| Compound | pH | Degradation Rate Constant (L/W-min) |
|---|---|---|
| NDELA | 2 | 2.49 × 10⁻² |
| 10 | 6.48 × 10⁻³ | |
| NDEA | 2 | 1.56 × 10⁻² |
| 10 | 5.25 × 10⁻⁴ | |
| NMOR | 2 | 1.68 × 10⁻² |
UV Photolysis Mechanisms in Aqueous Solutions
Characterization of Photodegradation Products
Hydrolytic Degradation Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For N-nitrosamines, this process is generally slow under typical environmental conditions but can be influenced by pH.
The hydrolytic degradation of aliphatic N-nitrosamines is strongly dependent on pH. The process, often referred to as denitrosation, involves the cleavage of the N-N bond to yield the parent amine and a nitrosating species. This reaction is significantly catalyzed by acid. nih.gov Under acidic conditions, the nitrosamine can be protonated, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the solution, which facilitates the breaking of the N-nitroso bond. nih.gov
Studies on straight-chain nitrosamines have indicated that their rate of decay decreases as the pH increases. ccsnorway.com In very acidic solutions (e.g., pH 1-2), protolytic denitrosation can become a relevant degradation pathway. nih.gov However, at neutral or alkaline pH, the rate of hydrolysis is considerably slower than photochemical degradation. nih.gov Therefore, in most natural waters, hydrolysis is likely a minor degradation pathway for N-nitrosopentane compared to photolysis.
Identification of Hydrolytic Degradation Products
N-nitrosamines are generally characterized by their relative stability against hydrolysis in neutral aqueous solutions. However, degradation can be induced under specific conditions, such as in the presence of a strong acid or through photolysis. cdnsciencepub.comacs.orgcdnsciencepub.com In such scenarios, the degradation of 1-Nitrosopentane is expected to proceed via cleavage of the N-N bond. This cleavage would lead to the formation of dipentylamine (the corresponding secondary amine) and a source of nitrous acid.
While direct hydrolytic studies on this compound are not widely available, the established behavior of other N-nitrosodialkylamines supports this predicted pathway. cdnsciencepub.com For instance, photolysis of N-nitrosodialkylamines in acidic conditions has been shown to yield the parent amine. cdnsciencepub.com
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Precursor | Condition | Predicted Products |
| This compound | Acid-catalyzed hydrolysis or photolysis | Dipentylamine, Nitrous Acid |
Thermal Degradation and Stability
Kinetics and Mechanisms of Thermal Decomposition
The thermal decomposition of simple N-nitrosamines is understood to initiate primarily through the homolytic cleavage of the nitrogen-nitrogen (N-NO) bond. google.comcdnsciencepub.com This process requires significant energy input, and as such, most nitrosamines are relatively stable at ambient temperatures but will decompose at elevated temperatures, such as those used in industrial desorption processes. google.comresearchgate.net
For this compound, this mechanism would involve the breaking of the N-NO bond to generate a dipentylaminyl radical and a nitric oxide radical (•NO). These highly reactive radical species would then participate in subsequent reactions, leading to a variety of final degradation products.
Studies on analogous compounds provide insight into the energetics of this process. The activation energy (Ea) for the thermal decomposition of similar nitrosamines, such as N-nitrosodiethanolamine (NDELA), has been reported to be in the range of 106-112 kJ/mol. researchgate.net It is reasonable to expect that the activation energy for this compound would be of a similar magnitude. The decomposition kinetics are often modeled as pseudo-first-order reactions. researchgate.net
Impact of Temperature on Nitrosamine Persistence
The persistence of any chemical compound subject to thermal degradation is inversely related to temperature. As the temperature increases, the rate of thermal decomposition accelerates, leading to a shorter half-life and reduced persistence in the environment or an industrial process. google.com While specific persistence data for this compound across a range of temperatures is not available, the general principle of chemical kinetics dictates this relationship. For example, some nitrosamines that are stable at 120°C can be readily decomposed at 150°C. researchgate.net
Table 2: Conceptual Relationship Between Temperature and this compound Stability
| Temperature | Decomposition Rate | Persistence / Stability |
| Low | Slow | High |
| Moderate | Moderate | Medium |
| High | Fast | Low |
Oxidative Degradation in Advanced Oxidation Processes
Mechanisms of Hydroxyl Radical-Mediated Degradation
Advanced Oxidation Processes (AOPs) generate highly reactive hydroxyl radicals (•OH), which are effective in degrading a wide range of organic contaminants, including nitrosamines. mdpi.com The reaction between •OH and nitrosamines is extremely rapid, with second-order rate constants typically in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. mdpi.com
The primary mechanism for the degradation of N-nitrosodialkylamines by hydroxyl radicals is hydrogen atom abstraction from the carbon atom adjacent (in the alpha position) to the nitroso group. mdpi.comresearchgate.netnih.gov For this compound, this would involve the •OH radical abstracting a hydrogen atom from one of the methylene (B1212753) groups attached to the nitrogen.
This initial step creates a carbon-centered radical intermediate. researchgate.net This unstable intermediate then undergoes a series of rapid subsequent reactions, often involving molecular oxygen, leading to the fragmentation of the original molecule. researchgate.net Studies on analogous compounds suggest that this cascade ultimately yields less harmful products such as the corresponding secondary amine, aldehydes, and nitrate. mdpi.comrsc.org
Table 3: Proposed Mechanism for Hydroxyl Radical-Mediated Degradation of this compound
| Step | Description | Reactants | Products/Intermediates |
| 1. Initiation | Hydrogen atom abstraction from the α-carbon by a hydroxyl radical. researchgate.netnih.gov | This compound, •OH | Carbon-centered radical, Water |
| 2. Propagation | The carbon-centered radical reacts with dissolved oxygen. researchgate.net | Carbon-centered radical, O₂ | Peroxy radical |
| 3. Fragmentation | The peroxy radical undergoes further reactions leading to bond cleavage and decomposition. | Peroxy radical | Dipentylamine, Aldehydes, Nitrite/Nitrate |
Computational Modeling of Degradation Pathways
In the absence of extensive experimental data, computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to investigate and predict degradation pathways. nih.govacs.orgscispace.com These theoretical models can elucidate reaction mechanisms, calculate activation energies, and determine the thermodynamic feasibility of various degradation routes. mdpi.comrsc.org
For this compound, computational modeling could be applied to:
Thermal Decomposition: Calculate the bond dissociation energy of the N-NO bond to confirm the primary cleavage site and estimate the activation energy for thermal decomposition.
Hydrolytic Degradation: Model the reaction coordinates for acid-catalyzed hydrolysis to understand the transition states and energy barriers involved.
Oxidative Degradation: Simulate the attack of a hydroxyl radical on the this compound molecule. DFT calculations can identify the most likely sites for hydrogen abstraction by comparing the activation barriers for attack at different positions on the pentyl chains. mdpi.com This allows for the prediction of the initial radical intermediates and subsequent degradation products, corroborating the mechanisms proposed from studies of analogous compounds. nih.govacs.orgresearchgate.net
Such computational studies on N-nitrosodimethylamine (NDMA) and other nitrosamines have successfully provided mechanistic insights into their degradation via UV photolysis and reactions with hydroxyl radicals. mdpi.comrsc.org
Kinetic Modeling of Time-Dependent Concentration Profiles
Kinetic modeling is a crucial tool for predicting the fate and persistence of contaminants in the environment. Such models use rate constants derived from experimental data to simulate the change in concentration of a substance over time under various environmental conditions.
For N-nitrosamines, kinetic studies have been performed, particularly for compounds like N-nitrosodimethylamine (NDMA). For instance, an elementary reaction-based kinetic model for the UV photolysis of NDMA has been developed. This model incorporates quantum mechanical calculations to determine the thermodynamics and kinetics of elementary reactions, leading to the generation of ordinary differential equations that describe the time-dependent concentration profiles of NDMA and its degradation products at different pH levels. rsc.orgrsc.org The model's predictions are then validated by comparison with experimental results. rsc.orgresearchgate.net This approach allows for a detailed understanding of the degradation pathways and the formation and decay of intermediate products. rsc.orgrsc.org
| N-Nitrosamine | Initial Concentration (ng/L) | Rate Constant (k₂) (L/mg·h) | Removal Ratio (%) |
|---|---|---|---|
| N-nitrosodimethylamine (NDMA) | 200 | 0.0101 | 76.1 |
| N-nitrosomethylethylamine (NMEA) | 200 | 0.0109 | 84.7 |
| N-nitrosodiethylamine (NDEA) | 200 | 0.0105 | 89.8 |
| N-nitrosodi-n-propylamine (NDPA) | 200 | 0.0254 | 93.5 |
| N-nitrosodi-n-butylamine (NDBA) | 200 | 0.3675 | 95.7 |
Data sourced from a study on nitrosamine removal by nZVI/GAC. nih.gov Note: this compound was not included in this specific study, but the data for NDPA and NDBA provide an indication of how nitrosamines with increasing alkyl chain length behave.
The data suggests that the degradation rate constant for linear nitrosamines increases with the length of the alkyl chain, which would imply a relatively rapid degradation for this compound under these specific conditions. nih.gov However, it is crucial to note that degradation kinetics are highly dependent on the specific environmental matrix and the degradation process (e.g., photolysis, hydrolysis, microbial action).
In Silico Prediction of Degradation Products and Pathways
In the absence of extensive experimental data, in silico (computational) models are valuable tools for predicting the potential degradation products and pathways of chemical compounds. Software programs like Zeneth® utilize a knowledge base of known chemical reactions and degradation transformations to predict the likely degradants of a parent molecule under various stress conditions (e.g., pH, temperature, light). lhasalimited.orglhasalimited.orgusp.org
For N-nitrosamines, these tools can predict the formation of various degradation products arising from reactions such as N-dealkylation, oxidation, and hydrolysis. lhasalimited.orgresearchgate.net The predictions are based on established chemical principles and a curated database of experimental results. freethinktech.com While a specific in silico degradation study for this compound is not publicly available, the general pathways for aliphatic nitrosamines can be inferred.
A comparative study of the bond dissociation energies for several n-C5 compounds, including this compound, provides theoretical insight into its stability. acs.org This research indicates that this compound is the least stable among the compared n-pentane derivatives (alkane, alcohol, methyl ether, nitro, nitrite, and nitrate), suggesting a higher reactivity. acs.org The study also points to a very low activation energy for H-atom abstraction from the α-carbon, indicating a potential degradation pathway. acs.org
Based on the general understanding of N-nitrosamine degradation, the following are plausible degradation pathways for this compound that could be investigated using in silico tools:
Advanced Characterization and Spectroscopic Analysis of N Nitrosopentane
Spectroscopic Techniques for Structural Elucidation
The structural elucidation of N-nitrosamines, such as N-nitrosodipentylamine, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and the electronic environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, Chemical Shift Assignments)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-nitrosodipentylamine, both ¹H and ¹³C NMR provide a clear map of the carbon skeleton and the attached protons. Due to the presence of E/Z isomers resulting from restricted rotation around the N-N bond, the NMR spectra of nitrosamines can be complex, often showing two distinct sets of signals for the non-equivalent alkyl chains.
¹H NMR Spectroscopy: The proton NMR spectrum of N-nitrosodipentylamine is expected to show distinct signals for each proton environment along the pentyl chains. The protons on the α-carbon (adjacent to the nitrogen) are the most deshielded due to the electron-withdrawing nature of the nitroso group and will appear furthest downfield. The chemical shifts of the other protons will appear progressively upfield, further from the nitroso group.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for N-Nitrosodipentylamine (E-isomer)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ | ~ 3.6-4.1 | Triplet (t) | 4H |
| β-CH₂ | ~ 1.6-1.8 | Multiplet (m) | 4H |
| γ-CH₂ | ~ 1.3-1.5 | Multiplet (m) | 4H |
| δ-CH₂ | ~ 1.2-1.4 | Multiplet (m) | 4H |
| ε-CH₃ | ~ 0.9 | Triplet (t) | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the carbon atoms of the pentyl chains will have distinct chemical shifts. The α-carbon is significantly shifted downfield. The presence of E/Z isomers can also lead to a doubling of peaks in the ¹³C spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for N-Nitrosodipentylamine
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| α-C | ~ 45-55 |
| β-C | ~ 28-32 |
| γ-C | ~ 25-29 |
| δ-C | ~ 22-24 |
| ε-C | ~ 13-15 |
2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For N-nitrosodipentylamine, cross-peaks would confirm the connectivity of the pentyl chain, showing correlations between the α-CH₂ and β-CH₂ protons, the β-CH₂ and γ-CH₂ protons, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would show which protons are directly attached to which carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, correlating its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton and confirm the assignment of quaternary carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic absorptions for N-nitrosamines are those of the N-N=O group. dtic.mil These absorptions are strong and occur in specific regions of the spectrum, making them diagnostic for this class of compounds. dtic.mil
Interactive Data Table: Characteristic IR Absorption Bands for N-Nitrosodipentylamine
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N=O Stretch | ~1450 - 1470 | Strong |
| N-N Stretch | ~1130 - 1160 | Strong |
| C-H Stretch (sp³) | ~2850 - 2960 | Strong |
| C-H Bend | ~1380 & 1465 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-Nitrosamines exhibit two characteristic absorption bands. A weak, longer-wavelength absorption is due to an n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms to the π* anti-bonding orbital of the N=O double bond. hmdb.ca This transition is responsible for the characteristic pale yellow color of many nitrosamines. nih.gov A second, much stronger absorption occurs at shorter wavelengths and is attributed to a π → π* transition. orgchemboulder.com
Interactive Data Table: Typical UV-Vis Absorption Maxima for N-Nitrosamines
| Electronic Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| n → π | ~330 - 370 | ~100 |
| π → π | ~230 - 240 | ~5000 - 10000 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, as the measured accurate mass can be matched to a unique combination of atoms.
Interactive Data Table: Accurate Mass Determination for N-Nitrosodipentylamine
| Parameter | Value |
| Molecular Formula | C₁₀H₂₂N₂O |
| Nominal Mass | 186 amu |
| Monoisotopic Mass (Calculated) | 186.17321 Da |
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for structural identification. Aliphatic nitrosamines undergo characteristic fragmentation pathways. cdnsciencepub.com
Loss of the Nitroso Radical (•NO): A very common fragmentation pathway for nitrosamines is the cleavage of the weak N-N bond, resulting in the loss of a nitric oxide radical (•NO), which has a mass of 30 Da. dtic.milcdnsciencepub.com This leads to a prominent peak at M-30.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines and their derivatives. libretexts.org For N-nitrosodipentylamine, this would involve the loss of a butyl radical (•C₄H₉, 57 Da) to form a stable, resonance-delocalized ion.
McLafferty-type Rearrangements: Hydrogen rearrangement followed by cleavage can also occur, often leading to the loss of an alkene and a fragment containing the nitroso group. cdnsciencepub.com
Interactive Data Table: Major Expected Fragments in the Mass Spectrum of N-Nitrosodipentylamine
| m/z | Identity | Fragmentation Pathway |
| 186 | [C₁₀H₂₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 156 | [C₁₀H₂₂N]⁺ | M - •NO |
| 129 | [C₇H₁₅N₂O]⁺ | M - •C₃H₇ (gamma-cleavage) |
| 115 | [C₆H₁₃N₂O]⁺ | M - •C₄H₉ (delta-cleavage) |
| 86 | [C₄H₁₀N₂O]⁺ | M - C₅H₁₂ (rearrangement) |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Chromatographic Separation Techniques
To effectively analyze N-nitrosopentane in a sample, it must first be separated from other components that could interfere with detection. Chromatography is the primary method used for this separation.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a liquid mixture. For the analysis of N-nitrosamines, reversed-phase (RP-HPLC) is the most common approach. scirp.org
Method development for N-nitrosopentane would focus on optimizing several key parameters:
Stationary Phase (Column): A C18 column is a frequent choice, offering good retention and separation for a broad range of nitrosamines. scirp.orgdergipark.org.tr Columns like the InertSustain AQ-C18 are specifically designed to retain highly polar compounds, which can be advantageous in separating a mixture of different nitrosamines. glsciences.com
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. scirp.orglcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with different polarities within a reasonable run time. rsc.orgscirp.org Additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly included in the mobile phase to improve peak shape and enhance ionization efficiency in the MS source. rsc.orglcms.cz
Detector: While UV detectors can be used, they often lack the required selectivity and sensitivity for trace-level analysis. scirp.orgdergipark.org.tr Therefore, HPLC is most powerfully employed when coupled to a mass spectrometer. nih.gov
The combination of High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace quantitative analysis of nitrosamines. rsc.orgchromatographyonline.com This hyphenated technique leverages the strengths of both methods: HPLC for physical separation and MS/MS for highly specific and sensitive detection. nih.govrsc.org
In a typical LC-MS/MS method, the sample is first injected into the HPLC system. As the separated compounds, including N-nitrosopentane, elute from the column, they are fed directly into the ESI source of the mass spectrometer. wikipedia.org The instrument then performs MS/MS analysis in MRM mode, monitoring the specific precursor-to-product ion transition for N-nitrosopentane. This approach provides excellent detection of ultra-low concentrations of nitrosamines, even in extremely complex samples like tobacco smoke or pharmaceutical products. rsc.orgrsc.org The entire separation and analysis can often be accomplished in under 20 minutes. rsc.orgchromatographyonline.com
High-Performance Liquid Chromatography (HPLC) Method Development
Analytical Method Development and Validation for N-Nitrosopentane Detection
Developing a robust analytical method is not complete until it has been thoroughly validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of N-nitrosopentane.
A critical aspect of method validation is determining its sensitivity. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (background noise), though not necessarily quantified with acceptable precision.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Modern LC-MS/MS methods achieve exceptionally low detection limits for nitrosamines, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. rsc.orgnih.gov For example, a validated LC-MS/MS method for a nitrosamine (B1359907) impurity in a drug substance reported a linear range of 18–120 ppb, with excellent signal-to-noise ratios at the LOQ. rsc.org Another study analyzing nine nitrosamines in water reported method detection limits ranging from 0.4 to 12 ng/L (ppt). lcms.cz Validation according to regulatory guidelines, such as those from the ICH, involves demonstrating linearity (with a correlation coefficient > 0.99), accuracy (typically via recovery studies), and precision. rsc.org
Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Nitrosamine Analysis This table summarizes reported detection limits and validation data from various studies on N-nitrosamines, illustrating the typical performance of modern analytical methods.
| Analyte(s) | Matrix | Method | Detection/Quantitation Limits | Key Validation Findings | Source |
|---|---|---|---|---|---|
| N-nitroso-dabigatran etexilate | Drug Substance | LC-ESI-MS/MS | Linearity: 18–120 ppb | Correlation coefficient > 0.99; Accuracy (recovery) 80-120% | rsc.org |
| Nine N-Nitrosamines | Drinking & Wastewater | LC-HRAM-MS | LOD: 0.4–12 ng/L | Extraction recoveries: 68-83% | lcms.cz |
| 13 N-Nitrosamines | Artificial Saliva | LC-APCI-MS/MS | LOD: 0.07–0.35 µg/kg LOQ: 0.24–1.1 µg/kg | Method showed acceptable linearity, precision, and accuracy. | nih.gov |
| Seven Volatile N-Nitrosamines | Meat | RP-HPLC-UV | Not specified | Recovery: 84.5%; Precision < 2.7%; Accuracy 95-102.5% | scirp.org |
Compound Index
Assessment of Selectivity and Specificity in Complex Matrices
The accurate determination of N-nitrosopentane and other nitrosamines in complex matrices, such as food, beverages, and environmental samples, presents a significant analytical challenge due to the typically low concentrations of these compounds and the presence of interfering substances. nih.govmdpi.com Achieving high selectivity and specificity is paramount for reliable quantification and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering excellent separation capabilities and definitive compound identification. shimadzu.comleeder-analytical.com
In complex matrices, co-eluting compounds can interfere with the accurate identification and quantification of target analytes. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are advanced techniques employed to enhance selectivity. gcms.cz HRMS provides very accurate mass measurements, allowing for the differentiation of target analytes from matrix components with the same nominal mass. mdpi.comresearchgate.net GC-MS/MS further increases specificity by monitoring specific fragmentation transitions of the parent ion, which is a highly selective process that minimizes matrix interference. researchgate.net
The choice of ionization technique also plays a crucial role. While electron impact (EI) ionization is common, it can sometimes lead to extensive fragmentation, making it difficult to identify the molecular ion. leeder-analytical.com Chemical ionization (CI) is a softer ionization technique that often preserves the molecular ion, aiding in compound identification and improving selectivity. mdpi.comspectroscopyonline.com For instance, positive chemical ionization (PCI) with methane (B114726) or ammonia (B1221849) as the reagent gas has been shown to be effective for the analysis of N-nitrosamines. mdpi.comresearchgate.net
Recent advancements in data processing, such as deconvolution software, can also improve the analysis of complex chromatograms by mathematically separating overlapping peaks, thereby enhancing the ability to identify and quantify individual compounds in a complex mixture. nih.govspectroscopyonline.com
The table below summarizes findings from a study on the determination of various N-nitrosamines in different food matrices, highlighting the recoveries and detection limits achieved, which underscores the effectiveness of modern analytical techniques in achieving selectivity and specificity.
| Compound | Matrix | Recovery (%) | MDL (μg/kg) |
|---|---|---|---|
| N-nitrosodimethylamine (NDMA) | Rice Soup | 85.4 ± 4.5 | 0.10 |
| N-nitrosodimethylamine (NDMA) | Apple Juice | 92.1 ± 3.8 | 0.11 |
| N-nitrosodimethylamine (NDMA) | Corn Oil | 95.2 ± 2.5 | 0.10 |
| N-nitrosodimethylamine (NDMA) | 20% Alcohol | 88.7 ± 5.1 | 0.12 |
| N-nitrosodiethylamine (NDEA) | Rice Soup | 89.1 ± 4.2 | 0.12 |
| N-nitrosodiethylamine (NDEA) | Apple Juice | 94.5 ± 3.1 | 0.13 |
| N-nitrosodiethylamine (NDEA) | Corn Oil | 97.3 ± 2.1 | 0.10 |
| N-nitrosodiethylamine (NDEA) | 20% Alcohol | 90.3 ± 4.8 | 0.15 |
Data adapted from studies on the determination of N-nitrosamines in agricultural food matrices. researchgate.net
Optimized Sample Preparation and Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
The success of analyzing trace levels of N-nitrosopentane heavily relies on the efficiency of the sample preparation and extraction methods used to isolate and concentrate the analyte from the sample matrix. scharlab.comagroparistech.fr The two most prominent techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scharlab.comphenomenex.comlabmanager.com
Liquid-Liquid Extraction (LLE) is a traditional and versatile method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comlabmanager.comorganomation.com The choice of solvent is critical and depends on the polarity of the target analyte. For the extraction of semi-volatile compounds like N-nitrosopentane from aqueous samples, organic solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used. organomation.comnih.gov While effective, LLE can be time-consuming and may require large volumes of organic solvents. phenomenex.com Continuous LLE has been employed for the extraction of nitrosamines from water samples, involving extended extraction times to achieve good recoveries. nih.gov
Solid-Phase Extraction (SPE) has become an increasingly popular alternative to LLE due to its high selectivity, reduced solvent consumption, and potential for automation. scharlab.comlabmanager.com SPE involves passing a liquid sample through a solid sorbent material that selectively retains the target analytes. scharlab.comlabmanager.com The retained compounds are then eluted with a small volume of a suitable solvent. scharlab.com For the extraction of nitrosamines, various sorbents have been utilized, with activated coconut charcoal being a common choice, as recommended in EPA Method 521 for drinking water analysis. spectroscopyonline.comepa.govthermofisher.com Other materials, such as Florisil, have also been used in combination with other extraction techniques for food matrices. researchgate.net
The optimization of SPE methods involves several key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. scharlab.com Automated SPE systems can improve the reproducibility and precision of the extraction process compared to manual methods. spectroscopyonline.com
Recent innovations include the development of molecularly imprinted polymers (MIPs) as highly selective SPE sorbents for nitrosamines. nih.gov These polymers are synthesized with a template molecule, creating specific binding sites that recognize the target analytes with high affinity, leading to very clean extracts and low detection limits. nih.gov
The following table provides a comparative overview of LLE and SPE methodologies for the extraction of nitrosamines.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids based on solubility. phenomenex.com | Selective retention on a solid sorbent followed by elution. scharlab.com |
| Advantages | Simple, versatile, effective for a wide range of compounds. phenomenex.com | High selectivity, lower solvent consumption, high concentration factor, amenable to automation. scharlab.comlabmanager.com |
| Disadvantages | Can be labor-intensive, may require large solvent volumes, potential for emulsion formation. phenomenex.com | Can be more expensive, method development may be required for complex matrices. scharlab.com |
| Common Solvents/Sorbents | Dichloromethane, ethyl acetate. organomation.comnih.gov | Activated coconut charcoal, Florisil, molecularly imprinted polymers. nih.govresearchgate.netspectroscopyonline.com |
Computational Chemistry and Theoretical Studies on N Nitrosopentane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its chemical behavior. rsdjournal.org These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. epfl.ch
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. frontiersin.orgd-nb.info It offers a favorable balance between computational cost and accuracy, making it suitable for studying the reactivity of organic molecules. mdpi.com
Theoretical reactivity indices derived from DFT, such as electronic chemical potential, electrophilicity, and nucleophilicity, serve as powerful tools for the semi-quantitative analysis of organic reactions. mdpi.com In the context of C-nitroso species, DFT has been instrumental in understanding their unique ambiphilic reactivity, which arises from the nitrogen-oxygen bond adjacent to a carbon backbone. rsc.org This ambiphilicity allows them to react with nucleophiles, electrophiles, and radicals. rsc.org
Studies on related nitroso compounds have utilized DFT to investigate their electronic properties and predict their behavior in various chemical environments. researchgate.netnih.gov For instance, research on the adsorption of nitrogen oxides on graphene has employed DFT to determine optimized geometries, binding energies, and electronic structures. researchgate.netnih.gov These calculations have shown that the presence of functional groups or defects on the graphene surface can significantly enhance the adsorption of nitrogen-containing molecules. researchgate.netnih.govwhiterose.ac.uk
Ab Initio Molecular Orbital Theory Approaches
Ab initio molecular orbital theory encompasses methods derived directly from theoretical principles without the inclusion of experimental data. epfl.ch These methods, while often more computationally intensive than DFT, can provide highly accurate results. Møller-Plesset perturbation (MP2) theory is one such ab initio method that has been used to study the structure and spectroscopy of molecules. nih.gov
For complex systems, composite methods like the Gaussian-n theories (e.g., G1, G2, G3) combine results from several high-level ab initio calculations with different basis sets to achieve high accuracy for thermodynamic quantities. wikipedia.org These approaches aim for what is known as "chemical accuracy," typically within 1 kcal/mol of experimental values. wikipedia.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to explore these conformations by simulating the movement of atoms and molecules over time. massbio.orgnih.gov
MD simulations can map the energy landscape of a molecule, identifying low-energy conformational states and the energy barriers between them. massbio.org This is particularly useful for understanding the flexibility and dynamics of molecules like N-nitrosopentane. For instance, conformational analysis of phospholipids (B1166683) using DFT has revealed multiple low-energy isomers, providing insights into their structural characteristics in different environments. arxiv.org Similarly, MD simulations have been used to study the conformational transitions in complex biomolecules. mdpi.com
Prediction of Spectroscopic Properties from First Principles (e.g., NMR, UV-Vis)
First-principles calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, with increasing accuracy. psi-k.net These predictions are invaluable for interpreting experimental spectra and identifying unknown compounds.
Predicting UV-Vis spectra involves calculating the energies of electronic excited states and the probabilities of transitions between them. faccts.defaccts.de Time-dependent DFT (TD-DFT) is a common and effective method for this purpose. faccts.defaccts.de For example, TD-DFT has been used to predict the UV-Vis spectra of various chromophores, with functionals like B3LYP and PBE0 showing good accuracy. researchgate.net
For NMR spectra, first-principles calculations can predict chemical shifts. rsc.org Machine learning techniques, often trained on DFT-calculated data, are increasingly being used to improve the accuracy of these predictions. rsc.orgresearchgate.net The accuracy of predicted ¹H NMR chemical shifts can be significantly enhanced by using high-quality, reference-corrected experimental data for training machine learning models. researchgate.netnih.gov
Reaction Pathway Modeling and Energetics (e.g., Activation Energies, Reaction Barriers, Transition States)
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. iupac.org This includes identifying transition states, intermediates, and calculating activation energies and reaction barriers. nih.gov
A comparative study on n-pentane and its nitrogenated derivatives, including 1-nitrosopentane, used computational methods to investigate bond dissociation energies (BDEs) and the kinetics of H-atom abstraction. acs.org The study found that this compound is the least stable among the compared nitrogenated compounds, with a particularly weak C–N bond. acs.org Furthermore, it was noted that the unimolecular cleavage of low BDE bonds is a likely dominant fate for these molecules. acs.org The activation energy for H-atom abstraction from the α-carbon of this compound was found to be very small, suggesting this as a significant competing reaction pathway. acs.org
Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound and Related Compounds This table would be populated with data from relevant computational studies comparing the bond strengths in this compound to other molecules.
| Bond | This compound BDE (kcal/mol) | n-Pentane BDE (kcal/mol) |
|---|---|---|
| Cα-H | Data not available in search results | Data not available in search results |
Table 2: Calculated Activation Energies for H-Abstraction from this compound This table would present calculated activation barriers for the removal of a hydrogen atom from different positions on the this compound molecule.
| Position of H-atom | Activation Energy (kcal/mol) |
|---|---|
| α-carbon | Very small acs.org |
Molecular Interactions and Adsorption Studies (e.g., on Nanomaterials)
The interaction of molecules with surfaces, particularly nanomaterials, is a burgeoning area of research with applications in sensing, catalysis, and drug delivery. biointerfaceresearch.comfrontiersin.org Computational studies can model these interactions, providing insights into adsorption energies, charge transfer, and changes in electronic structure. nih.gov
Studies on the adsorption of small gas molecules, including nitrogen oxides, onto graphene and modified graphene surfaces have shown that the interactions are highly dependent on the surface chemistry. researchgate.netnih.govwhiterose.ac.uk The presence of dopants or defects in the graphene lattice can significantly enhance binding energies and charge transfer. whiterose.ac.uk For instance, DFT calculations have shown that nitrogen oxides adsorb more strongly on graphene oxides than on pristine graphene due to the presence of active sites like hydroxyl and carbonyl groups. researchgate.netnih.gov These interactions can lead to the formation of new covalent bonds and significant changes in the electronic properties of the graphene material. researchgate.netnih.gov While specific studies on this compound adsorption on nanomaterials were not found, the principles from related molecules suggest that its interaction would be governed by both its functional group and the properties of the nanomaterial surface.
Q & A
Basic Research Questions
Q. What are the validated laboratory methods for synthesizing and characterizing 1-Nitrosopentane?
- Methodological Answer : Synthesis typically involves nitrosation of pentylamines under controlled acidic conditions. Characterization requires a combination of NMR (<sup>1</sup>H, <sup>13</sup>C), GC-MS for purity assessment, and FTIR to confirm functional groups. Experimental protocols must detail reagent ratios, reaction temperature, and purification steps (e.g., distillation or chromatography). For reproducibility, include spectral data and comparative retention indices in peer-reviewed formats .
Q. How can researchers detect this compound at trace levels in environmental or biological samples?
- Methodological Answer : Use gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for high sensitivity. Sample preparation should involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix interference. Validate methods per ICH guidelines, including limits of detection (LOD) and quantification (LOQ). Reference USP’s Nitrosamine Exchange for non-compendial protocols, ensuring in-house validation .
Advanced Research Questions
Q. What mechanistic pathways explain the instability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates. Compare experimental data with computational models (e.g., DFT calculations) to identify intermediates like nitrous oxide or alkyl radicals. Publish raw kinetic data (rate constants, Arrhenius plots) and statistical confidence intervals to support mechanistic hypotheses .
Q. How should researchers resolve contradictions in reported carcinogenic potency data for this compound across studies?
- Methodological Answer : Apply meta-analytical frameworks to assess study heterogeneity (e.g., variations in dosing regimens or biological models). Use the FINER criteria to evaluate experimental feasibility and relevance. Cross-validate findings with in vitro mutagenicity assays (Ames test) and in vivo tumorigenicity models, ensuring alignment with OECD guidelines .
Q. What strategies optimize the selective formation of this compound over competing byproducts (e.g., nitramines)?
- Methodological Answer : Design a Design of Experiments (DoE) approach to test variables like nitrosating agent (e.g., NaNO2 vs. HONO), solvent polarity, and reaction time. Use response surface methodology (RSM) to model yield vs. byproduct ratios. Include chromatographic peak integration data and ANOVA results to justify optimal conditions .
Data Reporting and Reproducibility
Q. What documentation standards are critical for publishing this compound research?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Main Text : Avoid duplicating spectral data in figures/tables; emphasize novel findings (e.g., unexpected stability trends).
- Supporting Information : Provide raw NMR/GC-MS files, computational input files, and crystallographic data (if applicable). Use hyperlinks for supplementary datasets .
- Ethics : Declare funding sources and conflicts of interest in acknowledgments .
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
- Methodological Answer : Adopt the PICOT framework to structure experimental objectives:
- Population : Define reactant purity (e.g., ≥98% pentylamine).
- Intervention : Standardize nitrosation conditions (e.g., 0–5°C, pH 2–3).
- Comparison : Include negative controls (e.g., reactions without nitrosating agents).
- Outcome : Report yields with error margins (±SD) from triplicate trials.
- Time : Specify reaction monitoring intervals .
Literature and Regulatory Compliance
Q. What databases and search strategies are recommended for comprehensive literature reviews on this compound?
- Methodological Answer : Use SciFinder with keywords “this compound” and filters for synthesis/toxicity studies. Cross-reference CAS Registry Numbers (e.g., [13277-83-5]) and patents. For regulatory updates, monitor USP’s Nitrosamine Exchange and EMA alerts .
Q. How do regulatory guidelines (e.g., USP, ICH) impact the analytical validation of this compound detection methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
